Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O4/c1-2-28-16(27)12-8-13(29-23-12)15(26)25-5-3-24(4-6-25)14-11(18)7-10(9-22-14)17(19,20)21/h7,9,13H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEUWJISCBRAQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate, with the molecular formula and CAS number 81538096, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 434.80 g/mol
- Chemical Structure: The compound contains a piperazine moiety linked to a pyridine and an isoxazole ring, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the piperazine and pyridine rings suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoromethyl group may enhance lipophilicity, improving membrane penetration and receptor binding affinity.
Biological Activity Overview
The compound has been studied for various biological activities:
- Antidepressant Activity: Preliminary studies indicate that the compound exhibits significant antidepressant-like effects in animal models. This is likely due to its ability to modulate serotonin levels in the brain.
- Antimicrobial Properties: In vitro tests have shown that it possesses antimicrobial activity against a range of bacterial strains, indicating potential as a therapeutic agent in infectious diseases.
- Anti-inflammatory Effects: Research suggests that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Half-life | Approximately 6 hours |
| Bioavailability | Moderate |
Case Studies
- Study on Antidepressant Effects: A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of the compound using forced swim tests in rodents. Results indicated a marked decrease in immobility time, suggesting enhanced mood elevation compared to control groups .
- Antimicrobial Efficacy: A research article investigated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option .
- Anti-inflammatory Mechanism: An investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study by Fayad et al. (2019) identified novel compounds through screening drug libraries on multicellular spheroids, demonstrating that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Research indicates that compounds similar to ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, making them effective against bacterial strains resistant to conventional antibiotics.
Neurological Applications
The piperazine ring in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible roles as anxiolytics or antidepressants .
Case Studies and Research Findings
Q & A
Q. What are the key synthetic strategies for constructing the piperazine-linked pyridinyl and isoxazole moieties in this compound?
The synthesis involves multi-step reactions:
- Piperazine-Pyridinyl Coupling : A Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) is typically used to attach the piperazine group to the 3-chloro-5-(trifluoromethyl)pyridine scaffold. Chlorine at the 3-position on pyridine enhances reactivity for SNAr due to electron-withdrawing effects from the trifluoromethyl group .
- Isoxazole Formation : Cyclization of hydroxylamine with a β-keto ester precursor under acidic or basic conditions generates the 4,5-dihydroisoxazole ring. Ethyl ester groups are often introduced via esterification of carboxylic acid intermediates .
Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structural integrity of this compound?
- NMR : H and C NMR are critical for verifying the isoxazole ring (characteristic δ 5.0–6.0 ppm for isoxazole protons) and the piperazine linker (δ 2.5–3.5 ppm for CH groups). The trifluoromethyl group appears as a singlet in F NMR at ~δ -60 to -70 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the pyridinyl-piperazine and isoxazole-carboxylate moieties .
Q. What functional groups in this compound are most reactive under standard reaction conditions?
- The ethyl ester is prone to hydrolysis under acidic/basic conditions, necessitating controlled pH during synthesis.
- The piperazine nitrogen can undergo alkylation or acylation, requiring protection/deprotection strategies when modifying other regions .
Advanced Research Questions
Q. How can conflicting bioactivity data for analogs of this compound be resolved?
- Case Study : If analogs with a 4-fluorophenyl substituent (vs. 3-chloro-5-trifluoromethylpyridinyl) show divergent antimicrobial activity, conduct dose-response assays and molecular docking to assess target binding affinity. Differences may arise from steric hindrance or electronic effects of substituents .
- Statistical Analysis : Use ANOVA to evaluate reproducibility across biological replicates. Contradictions may stem from assay conditions (e.g., pH affecting solubility) .
Q. What methodologies optimize the yield of the piperazine coupling step while minimizing byproducts?
- Reaction Optimization :
- Byproduct Mitigation : Monitor reaction progress via TLC/HPLC and quench excess reagents (e.g., NaHCO wash for unreacted amines) .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Lipophilicity : The -CF group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life. In vitro microsomal assays (e.g., liver S9 fractions) quantify metabolic degradation rates .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
- QSAR Modeling : Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO/LUMO, Mulliken charges) with bioactivity.
- Molecular Dynamics : Simulate binding to targets (e.g., bacterial enzymes) to identify critical interactions (e.g., hydrogen bonds with the isoxazole carbonyl) .
Methodological Challenges
Q. How to address low purity (<95%) in the final product due to residual solvents or unreacted intermediates?
- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove hydrophobic byproducts. Purity is confirmed via HPLC (≥95% area under the curve) .
Q. What strategies mitigate hydrolysis of the ethyl ester during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
